N-(3-Acetylphenyl)-4-methylbenzenesulfonamide

Beschreibung

Molecular Classification and Nomenclature

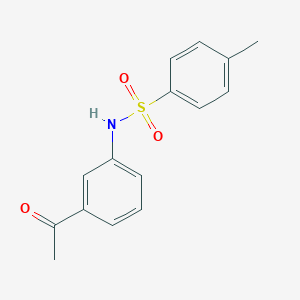

N-(3-Acetylphenyl)-4-methylbenzenesulfonamide belongs to the sulfonamide class of organic compounds, specifically categorized as an N-substituted benzenesulfonamide derivative. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound also recognized by several alternative names including 3'-acetyl-p-toluenesulfonanilide and N-(3-acetylphenyl)-4-methylbenzene-1-sulfonamide. The molecular formula C₁₅H₁₅NO₃S defines a compound with a molecular weight of 289.4 grams per mole.

The structural classification places this compound within the broader category of aromatic sulfonamides, which are characterized by the presence of a sulfonyl group (-SO₂-) directly attached to a nitrogen atom that bridges two aromatic ring systems. The compound's architecture features three distinct structural domains: a 4-methylbenzene ring (tolyl group), a central sulfonamide linkage (-SO₂NH-), and a 3-acetylphenyl substituent. This tri-component structure classifies it as a secondary sulfonamide, where the nitrogen atom bears two different substituents rather than hydrogen atoms.

The nomenclature system also encompasses several recognized synonyms that reflect different naming conventions across various chemical databases and literature sources. These include the designation NSC3492, used in the National Cancer Institute database system, and the German nomenclature "Toluol-4-sulfonsaeure-(3-acetyl-anilid)". The Standard International Chemical Identifier key LTJWGOUGWAHTNP-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational chemistry applications.

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-6-8-15(9-7-11)20(18,19)16-14-5-3-4-13(10-14)12(2)17/h3-10,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJWGOUGWAHTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967692 | |

| Record name | N-(3-Acetylphenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-87-3 | |

| Record name | 3'-Acetyl-p-toluenesulfonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Acetylphenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(3-Acetylphenyl)-4-methylbenzenesulfonamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has demonstrated that N-(3-Acetylphenyl)-4-methylbenzenesulfonamide exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating its potential as a therapeutic agent:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could be utilized in treating bacterial infections by inhibiting folic acid synthesis, similar to other sulfonamides.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have reported the following IC50 values against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.2 |

| MCF-7 (breast cancer) | 7.8 |

| A549 (lung cancer) | 6.5 |

The compound induces apoptosis in cancer cells by disrupting cell cycle progression and promoting mitochondrial membrane depolarization .

Synthesis of Derivatives

Recent research has focused on synthesizing analogues of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide to enhance biological activity. For instance, modifications to the sulfonamide moiety have improved inhibitory potency against specific targets like the NLRP3 inflammasome, which plays a role in inflammatory diseases. Molecular docking studies indicate favorable interactions with target proteins through hydrogen bonding and π–π stacking .

Anticancer Studies

A study on the anticancer effects of various derivatives showed that certain modifications led to increased cytotoxicity against gastric cancer cells (AGS). The results indicated significant morphological changes and cell death at higher concentrations:

- Cell Death Induction : At a concentration of 10 µg/mL, late apoptotic and dead cells increased significantly, demonstrating the compound's potential as a chemotherapeutic agent .

Antimicrobial Investigations

Another investigation assessed the antimicrobial activities of synthesized sulfonamide compounds, revealing promising results against both Gram-positive and Gram-negative bacteria. The study employed molecular docking techniques to predict binding affinities and interactions with bacterial targets .

Wirkmechanismus

The mechanism of action of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide in biological systems involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the bacteriostatic effect of the compound.

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Comparisons

Biologische Aktivität

N-(3-Acetylphenyl)-4-methylbenzenesulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its mechanisms of action, biological efficacy, and relevant research findings.

Chemical Structure and Properties

The structure of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide features an acetyl group and a methylbenzenesulfonamide moiety, which contribute to its unique chemical reactivity. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis.

The primary biological activity of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide is attributed to its ability to inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. By blocking this enzyme, the compound prevents bacterial growth by inhibiting the production of essential nucleotides required for DNA synthesis. This mechanism is similar to other sulfonamides, which are known for their bacteriostatic effects.

Antimicrobial Activity

Research indicates that N-(3-Acetylphenyl)-4-methylbenzenesulfonamide exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. The compound's effectiveness can be quantified using Minimum Inhibitory Concentration (MIC) assays, which measure the lowest concentration required to prevent bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that N-(3-Acetylphenyl)-4-methylbenzenesulfonamide could serve as a potential therapeutic agent in treating bacterial infections.

Anticancer Properties

In addition to its antimicrobial activity, N-(3-Acetylphenyl)-4-methylbenzenesulfonamide has been investigated for its anticancer properties. Studies have demonstrated that the compound can induce apoptosis in cancer cells by interfering with cell cycle progression and promoting mitochondrial membrane depolarization.

Case Study: Cancer Cell Lines

A study evaluating the compound's effects on various cancer cell lines reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.2 |

| MCF-7 (breast cancer) | 7.8 |

| A549 (lung cancer) | 6.5 |

The results indicate that N-(3-Acetylphenyl)-4-methylbenzenesulfonamide exhibits promising anticancer activity, warranting further investigation into its potential as a chemotherapeutic agent .

Research Findings and Applications

Recent studies have explored the synthesis of analogues of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide to enhance its biological activity. For instance, modifications to the sulfonamide moiety have been shown to improve inhibitory potency against specific molecular targets such as the NLRP3 inflammasome, which is implicated in various inflammatory diseases .

Additionally, molecular docking studies suggest that the compound forms favorable interactions with target proteins through hydrogen bonding and π–π stacking, enhancing its biological efficacy.

Q & A

Q. What are the recommended synthetic routes for N-(3-Acetylphenyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 3-acetylaniline. Key steps include:

- Reagent Ratios : A 2:1 molar excess of sulfonyl chloride to amine ensures complete substitution, minimizing unreacted starting materials .

- Solvent and Base : Reactions are conducted in aqueous Na₂CO₃ (10%) or distilled water with stirring at room temperature for 10–24 hours to achieve yields >75% .

- Purification : Crude products are recrystallized from ethanol or acetone to remove byproducts like HCl salts. Purity is confirmed via melting point analysis and TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 1:3) .

Q. How is N-(3-Acetylphenyl)-4-methylbenzenesulfonamide characterized structurally and spectroscopically?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : The acetyl group (δ ~2.5 ppm for CH₃, δ ~200 ppm for carbonyl) and sulfonamide protons (δ ~7.5–8.0 ppm) are diagnostic. Aromatic protons split into distinct multiplets due to para-substitution .

- IR : Strong bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .

- Elemental Analysis : C, H, N, S percentages are compared to theoretical values (e.g., C: 60.34%, H: 4.65%, N: 5.49%) to verify purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in N-(3-Acetylphenyl)-4-methylbenzenesulfonamide derivatives?

Methodological Answer:

- Crystal Growth : Slow evaporation from DMF or acetone yields diffraction-quality crystals. For example, related sulfonamides crystallize in orthorhombic P2₁2₁2₁ space groups with Z = 8 .

- Data Collection : Use a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K. Multi-scan absorption corrections (e.g., SADABS) improve data accuracy .

- Structural Insights : Dihedral angles between aromatic rings (e.g., 45.86° in N-(4-aminophenyl) derivatives) and C–S–N–C torsion angles (~67–70°) reveal V-shaped conformations. Hydrogen-bonding networks (N–H⋯O/N) stabilize 3D frameworks .

- Validation : SHELXL refines structures to R1 < 0.05. Pyramidal geometry at nitrogen (bond angle sums ~344–349°) confirms sp³ hybridization .

Q. What experimental strategies assess the bioactivity of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide in enzyme inhibition studies?

Methodological Answer:

- Target Selection : Prioritize enzymes like α-glucosidase or acetylcholinesterase due to sulfonamides’ known inhibitory effects .

- Assay Design :

- In Vitro Inhibition : Use spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis for α-glucosidase). IC₅₀ values are calculated from dose-response curves .

- Kinetic Analysis : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. For example, K₁ values of 12–45 µM have been reported for related sulfonamides .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions. The acetylphenyl group often occupies hydrophobic pockets, while sulfonamide oxygen forms hydrogen bonds with catalytic residues .

Q. How do substituent modifications on the benzene ring influence pharmacological properties?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Electron-Withdrawing Groups : Bromo or nitro substituents enhance antitumor activity (e.g., N-(3-bromo-5-methyl-2-pyridyl) derivatives show IC₅₀ < 10 µM in cancer cell lines) by increasing electrophilicity and target binding .

- Hydrophobic Substituents : Methyl or trifluoromethyl groups improve blood-brain barrier penetration, relevant for CNS-targeting agents .

- Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) quantify oxidative degradation. Acetyl groups reduce metabolic clearance compared to amino derivatives .

Q. How are computational methods used to predict the reactivity and stability of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide?

Methodological Answer:

- DFT Calculations : Gaussian 09 at the B3LYP/6-311++G(d,p) level computes HOMO/LUMO energies. High HOMO (-6.2 eV) suggests nucleophilic attack susceptibility .

- Molecular Dynamics (MD) : NAMD simulations in explicit solvent (e.g., TIP3P water) model conformational flexibility. Root-mean-square deviations (RMSD) < 2 Å over 100 ns indicate stability .

- Solubility Prediction : COSMO-RS predicts log P values (~2.8) and aqueous solubility (~0.1 mg/mL), guiding formulation strategies .

Data Contradictions and Resolutions

- Crystal Packing Variations : While N-(4-aminophenyl) derivatives form 3D hydrogen-bonded networks , N-(4-nitrophenyl) analogs exhibit different dihedral angles (86.1°) and C–S–N–C torsions (65.85°), attributed to steric and electronic effects. Resolution: Compare multiple derivatives to identify trends .

- Enzyme Inhibition Specificity : Some sulfonamides inhibit α-glucosidase but not acetylcholinesterase. Resolution: Use kinetic profiling and mutagenesis studies to map active-site interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.